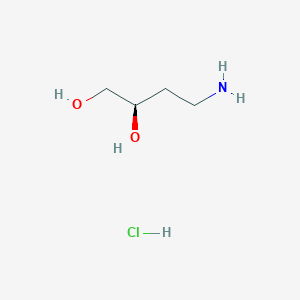

(2R)-4-aminobutane-1,2-diol hydrochloride

Description

General Overview of Chiral Building Blocks in Organic Synthesis

In the realm of organic synthesis, chiral building blocks are optically pure molecular fragments or compounds that serve as foundational starting materials for the construction of complex, value-added chiral molecules. The significance of these building blocks is rooted in the stereospecific nature of biological systems; most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the various stereoisomers of a drug molecule. Consequently, the pharmaceutical and agrochemical industries have an increasing demand for enantiomerically pure compounds to enhance efficacy and minimize potential side effects. nih.gov

The use of chiral building blocks is a primary strategy in asymmetric synthesis. One major source of these materials is the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and terpenes. buchler-gmbh.com Chemists can utilize the pre-existing stereocenters in these natural molecules as a starting point for creating more complex structures, a strategy known as chiral pool synthesis. buchler-gmbh.com This approach bypasses the often-challenging task of creating chirality from achiral precursors. nih.gov The availability of a diverse array of functionalized, optically pure chiral building blocks is therefore essential for the discovery and development of new chemical entities.

The Foundational Role of β-Amino Alcohols in Asymmetric Chemical Transformations

Among the various classes of chiral building blocks, β-amino alcohols (or 1,2-amino alcohols) hold a position of particular importance. This structural motif is a prevalent feature in a wide range of pharmaceuticals, natural products, and agrochemicals. westlake.edu.cnnih.gov For instance, the HIV-1 protease inhibitor Saquinavir and the vancomycin (B549263) class of antibiotics contain the β-amino alcohol framework. diva-portal.orgopenaccessjournals.com

Beyond their presence in biologically active molecules, β-amino alcohols are indispensable tools in the field of asymmetric catalysis. They serve as crucial chiral ligands and chiral auxiliaries that can control the stereochemical outcome of a chemical reaction. diva-portal.orgresearchgate.netrroij.com When coordinated to a metal center, the steric and electronic properties of a chiral amino alcohol ligand can create a chiral environment that directs an incoming substrate to react in a highly stereoselective manner. openaccessjournals.comrroij.com Similarly, when used as a chiral auxiliary, the amino alcohol is temporarily incorporated into a substrate to guide a diastereoselective transformation, after which it can be cleaved and recovered. researchgate.net

The synthesis of these vital compounds has been a major focus of chemical research. Numerous methods have been developed, including:

The ring-opening of chiral epoxides with amine nucleophiles. researchgate.netrroij.com

The asymmetric hydrogenation or reduction of prochiral α-amino ketones. westlake.edu.cnrroij.com

Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org

Chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn

Enantioselective radical C-H amination of alcohols. nih.gov

These diverse synthetic strategies underscore the high value placed on chiral β-amino alcohols and their central role in enabling modern stereoselective synthesis. westlake.edu.cn

Contextualizing (2R)-4-aminobutane-1,2-diol hydrochloride within Contemporary Chiral Synthetic Strategies

This compound is a specific chiral molecule that possesses key structural features relevant to asymmetric synthesis. As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media. The parent compound, (2R)-4-aminobutane-1,2-diol, features a vicinal diol (hydroxyl groups on adjacent carbons C1 and C2) and a primary amino group at the C4 position, making it a γ-amino alcohol. The "(2R)" designation defines the absolute stereochemistry at the chiral center on carbon 2.

While the scientific literature is rich with examples of β-amino alcohols serving as ligands and catalysts, the specific applications of γ-amino vicinal diols like (2R)-4-aminobutane-1,2-diol in contemporary synthesis are less extensively documented. westlake.edu.cndiva-portal.org However, by examining its constituent functional groups, its potential as a versatile chiral building block can be appreciated. The vicinal diol moiety is a valuable synthon in organic chemistry, and the presence of a chiral center adjacent to it offers a handle for stereocontrol. The primary amine provides a nucleophilic site for further functionalization.

The combination of these features in a single, optically pure molecule suggests its potential utility in the synthesis of more complex structures, such as polyhydroxylated alkaloids or other pharmacologically active agents where precise stereochemical control is paramount. openaccessjournals.com It represents a C4 building block with three distinct functional groups, offering multiple points for chemical modification in a stereodefined manner.

Table 1: Chemical Properties of 4-Aminobutane-1,2-diol hydrochloride Note: Data corresponds to the general, non-stereospecific compound unless otherwise available. The (2R) designation specifies the chirality at one of the stereocenters.

| Property | Value | Source |

| IUPAC Name | 4-aminobutane-1,2-diol;hydrochloride | nih.gov |

| Molecular Formula | C₄H₁₂ClNO₂ | nih.gov |

| Molecular Weight | 141.60 g/mol | nih.gov |

| Canonical SMILES | C(CN)C(CO)O.Cl | nih.gov |

| InChIKey | DRZGKLVLGVETGA-UHFFFAOYSA-N | nih.gov |

| CAS Number | 87681-47-8 | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-4-aminobutane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZGKLVLGVETGA-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225127-14-8 | |

| Record name | (2R)-4-aminobutane-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2r 4 Aminobutane 1,2 Diol Hydrochloride

Chemoenzymatic and Biocatalytic Pathways to (2R)-4-aminobutane-1,2-diol hydrochloride

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, providing highly selective transformations under mild reaction conditions. Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical synthesis, leverage the strengths of both disciplines to construct complex chiral molecules.

Enantioselective Bioreductions of Prochiral Ketone Precursors

A key strategy for establishing the (R)-stereocenter at the C2 position of the target molecule is the asymmetric bioreduction of a prochiral ketone precursor, such as a protected 4-amino-1-hydroxybutan-2-one. This transformation is often accomplished using ketoreductases (KREDs) or whole-cell biocatalysts containing these enzymes. These biocatalysts can deliver the desired (R)-alcohol with high enantiomeric excess (e.e.).

The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the facial selectivity of hydride attack on the carbonyl group. To obtain the (R)-enantiomer, an "anti-Prelog" reduction is typically required. Numerous microorganisms, including yeasts like Pichia and Candida, have been identified that possess reductases capable of catalyzing such anti-Prelog reductions. For instance, studies on the analogous substrate, 4-hydroxy-2-butanone, have demonstrated that strains like Pichia jadinii can produce the corresponding (R)-1,3-butanediol with excellent yield and enantioselectivity. nih.gov A similar screening and optimization process could identify a suitable biocatalyst for the asymmetric reduction of a protected 4-amino-1-hydroxybutan-2-one.

Table 1: Examples of Bioreduction of Prochiral Ketones for Chiral Diol Synthesis

| Biocatalyst | Substrate | Product | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 85.1 | >99 |

Note: Data presented is for the analogous substrate 4-hydroxy-2-butanone, illustrating the potential of this methodology.

Enzymatic Resolution Techniques for Racemic Intermediates in this compound Synthesis

Enzymatic kinetic resolution is another powerful chemoenzymatic strategy for obtaining enantiopure compounds. This technique involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, leaving the unreacted enantiomer in high enantiomeric purity. For the synthesis of (2R)-4-aminobutane-1,2-diol, a racemic mixture of a suitable precursor, such as a protected 4-aminobutane-1,2-diol, could be resolved.

Lipases are commonly employed for the resolution of racemic alcohols via enantioselective acylation. For example, a lipase (B570770) could selectively acylate the (S)-enantiomer of a protected 4-aminobutane-1,2-diol, allowing for the separation of the acylated (S)-ester from the desired unreacted (R)-alcohol. The success of this approach hinges on the enzyme's ability to discriminate between the two enantiomers, which is often high. Combining this enzymatic step with a subsequent deprotection would yield the target compound.

Whole-Cell Biotransformations and Engineered Biocatalysts for Chiral Amino Diol Production

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the inherent presence of cofactor regeneration systems. Genetically engineered microorganisms can be designed to overexpress specific enzymes, enhancing catalytic activity and selectivity.

A potential whole-cell approach for (2R)-4-aminobutane-1,2-diol could involve a multi-enzyme cascade within a single microbial host. For instance, an engineered E. coli could be designed to first convert a simple starting material into a prochiral aminoketone precursor, which is then stereoselectively reduced in situ by a co-expressed "anti-Prelog" ketoreductase to yield the desired (2R)-amino diol. Such integrated biotransformations represent a highly efficient and sustainable route to chiral molecules. While specific examples for (2R)-4-aminobutane-1,2-diol are not prominently documented, the successful application of this strategy to other complex chiral amino alcohols demonstrates its feasibility. researchgate.net

Asymmetric Catalytic Approaches for this compound Synthesis

Transition metal-catalyzed asymmetric reactions provide a versatile and highly efficient alternative to biocatalytic methods for the synthesis of chiral molecules. These methods rely on the use of a chiral ligand to induce enantioselectivity in a metal-catalyzed transformation.

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of prochiral ketones and imines. In the context of (2R)-4-aminobutane-1,2-diol synthesis, the key step would be the asymmetric reduction of a suitable precursor, such as a protected 4-amino-1-hydroxybutan-2-one.

Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) or diamine ligands are highly effective catalysts for these transformations. For example, a Rh-catalyzed asymmetric hydrogenation of an unprotected α-amino ketone has been shown to produce chiral amino alcohols with good yields and enantioselectivities. nih.gov Similarly, asymmetric transfer hydrogenation, which typically employs isopropanol (B130326) or formic acid as the hydrogen source, offers a practical and operationally simple method for these reductions. The choice of chiral ligand is crucial for achieving high enantioselectivity, and a wide variety of ligands have been developed for this purpose.

Table 2: Representative Catalysts for Asymmetric Hydrogenation of Amino Ketones

| Catalyst System | Substrate Type | Product | e.e. (%) |

|---|---|---|---|

| Rh-electron-donating phosphine | α-primary/secondary amino ketones | 1,2-amino alcohols | up to 99 |

Note: Data represents the potential of these catalyst systems for the synthesis of chiral amino alcohols.

Chiral Auxiliary-Mediated Synthesis of this compound and its Precursors

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of (2R)-4-aminobutane-1,2-diol, a chiral auxiliary could be employed to control the stereoselective introduction of a functional group at the C2 position. For instance, an achiral precursor could be attached to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. Subsequent diastereoselective reactions, like alkylation or aldol (B89426) addition, would create the desired stereocenter under the influence of the auxiliary. Finally, removal of the auxiliary would furnish a chiral precursor to (2R)-4-aminobutane-1,2-diol. This method offers a high degree of predictability and control over the stereochemical outcome.

Organocatalytic and Metal-Catalyzed Routes to Stereodefined Amino Diol Scaffolds

The construction of stereodefined amino diol scaffolds, such as (2R)-4-aminobutane-1,2-diol, has been significantly advanced through the development of organocatalytic and metal-catalyzed asymmetric reactions. These methods offer powerful alternatives to traditional synthetic approaches, often providing high levels of stereocontrol.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a robust strategy for asymmetric synthesis. mdpi.com For the synthesis of chiral amino alcohols, organocatalysts can activate substrates through various mechanisms, including iminium ion and enamine catalysis. unibo.it While a direct organocatalytic route to (2R)-4-aminobutane-1,2-diol is not extensively documented, the principles of asymmetric Mannich and aldol reactions catalyzed by proline and its derivatives can be applied. researchgate.netresearchgate.net For instance, a chiral amine catalyst could facilitate the enantioselective addition of a suitable nucleophile to a protected amino-aldehyde or a related electrophile, establishing the key stereocenter. The versatility of organocatalysts allows for reactions under mild conditions, often avoiding the use of toxic heavy metals. mdpi.com

Metal-catalyzed routes offer another highly effective approach to stereodefined amino diols. Chiral Lewis acid catalysts, for example, can activate carbonyl compounds or imines towards nucleophilic attack, enabling highly enantioselective carbon-carbon bond formation. sigmaaldrich.com Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are well-known for their application in asymmetric hydrogenation and transfer hydrogenation reactions, which can be employed to set the stereochemistry of alcohol or amine groups. For instance, the asymmetric reduction of a suitable keto-amine or amino-ketone precursor, catalyzed by a chiral metal complex, could furnish the desired (2R) stereochemistry with high enantioselectivity. The synergy between a metal catalyst and a chiral ligand is crucial for achieving high levels of asymmetric induction. mdpi.com

A notable example of a metal-catalyzed approach is the anti-selective direct catalytic asymmetric Mannich-type reaction, which can provide β-amino alcohols with excellent diastereoselectivity and enantioselectivity. nih.gov Although applied to different substrates, this methodology highlights the potential of using metal complexes like Et₂Zn in conjunction with chiral ligands such as (S,S)-linked-BINOL to construct the amino alcohol moiety present in the target molecule. nih.gov

Table 1: Comparison of Catalytic Strategies for Amino Diol Scaffolds

| Catalytic System | Catalyst Type | Key Transformation | Advantages | Potential Application for (2R)-4-aminobutane-1,2-diol |

| Organocatalysis | Proline derivatives, Cinchona alkaloids | Asymmetric Aldol/Mannich Reactions | Metal-free, mild conditions, readily available catalysts | Enantioselective C-C bond formation to create the carbon backbone. |

| Metal Catalysis | Chiral Lewis Acids (e.g., Zn, B) | Asymmetric Aldol/Mannich Reactions | High enantioselectivity and diastereoselectivity. nih.gov | Stereoselective synthesis of β-amino alcohol precursors. nih.gov |

| Metal Catalysis | Transition Metals (e.g., Rh, Ru, Ir) | Asymmetric Hydrogenation | High efficiency and turnover numbers. | Stereoselective reduction of a precursor ketone or imine. |

Multi-Step Chemical Synthesis of this compound from Achiral or Prochiral Substrates

The synthesis of enantiomerically pure compounds like this compound from simple, non-chiral starting materials is a cornerstone of modern organic synthesis. Such multi-step strategies allow for the precise construction of the target molecule with control over its three-dimensional structure.

Stereoselective Epoxidation and Regioselective Amination Sequences

A common and effective strategy for introducing the 1,2-diol and amino functionalities with the desired stereochemistry involves a stereoselective epoxidation followed by a regioselective amination. This approach typically starts with an achiral or prochiral olefin.

For the synthesis of (2R)-4-aminobutane-1,2-diol, a suitable starting material is 3-buten-1-ol (B139374). The first key step is the asymmetric epoxidation of the double bond to generate a chiral epoxide. Biocatalytic methods have shown promise in this area; for example, certain alkene-utilizing bacteria can epoxidize 3-buten-1-ol to produce the (2R)-epoxide, (R)-4-hydroxy-1,2-epoxybutane, predominantly. researchgate.net

Table 2: Key Steps in the Epoxidation/Amination Route

| Step | Reaction | Reagents/Catalyst | Key Feature |

| 1 | Stereoselective Epoxidation | Alkene-utilizing bacteria or chiral epoxidation catalyst | Formation of (R)-4-hydroxy-1,2-epoxybutane. researchgate.net |

| 2 | Regioselective Amination | Ammonia or protected amine | Nucleophilic attack at the C4 position of the epoxide. |

Carbon Skeleton Construction via Stereocontrolled Aldol and Mannich Type Reactions

Aldol and Mannich reactions are powerful carbon-carbon bond-forming reactions that can be used to construct the backbone of (2R)-4-aminobutane-1,2-diol with control over the stereochemistry.

The asymmetric aldol reaction allows for the stereoselective formation of β-hydroxy carbonyl compounds. nih.govlookchem.comresearchgate.net For the synthesis of the target molecule, a strategy could involve the reaction of a protected aminoacetaldehyde with an enolate of a two-carbon synthon. The use of chiral auxiliaries or chiral catalysts can ensure the formation of the desired (2R) stereocenter at the alcohol-bearing carbon. Subsequent reduction of the carbonyl group would yield the 1,2-diol functionality.

The asymmetric Mannich reaction is another key transformation for the synthesis of β-amino carbonyl compounds. researchgate.netnih.govresearchgate.net A plausible approach could involve the reaction of a suitable ketone or aldehyde with an aldehyde and a protected amine in the presence of a chiral catalyst. For instance, the reaction of a protected hydroxyacetaldehyde with formaldehyde (B43269) and a chiral amine source could establish the C-N bond and the adjacent stereocenter. Subsequent functional group manipulations would then lead to the final product. The anti-selective direct catalytic asymmetric Mannich-type reaction of hydroxyketones is a particularly relevant example, providing access to β-amino alcohols with high diastereo- and enantioselectivity. nih.gov

Rational Protecting Group Strategies in the Total Synthesis of this compound

In a multi-step synthesis of a molecule with multiple functional groups like (2R)-4-aminobutane-1,2-diol, a well-designed protecting group strategy is crucial to avoid unwanted side reactions. The amino and the two hydroxyl groups need to be selectively protected and deprotected at various stages of the synthesis.

Orthogonal protecting groups are particularly valuable as they can be removed under different conditions without affecting each other. chemicalforums.combham.ac.uk For the hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are stable under many reaction conditions but can be removed with fluoride (B91410) ions, and benzyl (B1604629) (Bn) ethers, which are removed by hydrogenolysis. chemicalforums.com For the amino group, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.

A rational strategy for the synthesis of (2R)-4-aminobutane-1,2-diol could involve:

Protection of the primary alcohol of 3-buten-1-ol with a silyl ether.

Asymmetric epoxidation of the double bond.

Regioselective opening of the epoxide with a protected nitrogen source, such as an azide (B81097) or a Boc-protected amine.

Reduction of the azide or deprotection of the Boc group and protection with an orthogonal protecting group if necessary.

Deprotection of the silyl ether to reveal the primary alcohol.

Final deprotection of all remaining protecting groups to yield the target molecule, followed by salt formation with hydrochloric acid.

Table 3: Common Orthogonal Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base | Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | CbzCl, base | H₂, Pd/C |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | F⁻ (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | BnBr, NaH | H₂, Pd/C |

Green Chemistry Principles and Sustainable Synthesis Innovations for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents and separation agents.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.

Biocatalysis, as mentioned in the context of stereoselective epoxidation, is a prime example of a green chemistry approach. Enzymes operate under mild conditions (temperature, pH) in aqueous media and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.net

Solvent-Free Reactions and Alternative Reaction Media

A significant area of innovation in green chemistry is the development of solvent-free reactions or the use of alternative, more environmentally benign reaction media.

Solvent-free reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. The regioselective ring-opening of epoxides with amines has been successfully carried out under solvent-free conditions, providing a greener route to β-amino alcohols. scielo.org.mxrsc.orgresearchgate.net This approach could be directly applicable to the synthesis of (2R)-4-aminobutane-1,2-diol from its corresponding epoxide.

The use of alternative reaction media, such as water, supercritical fluids, or ionic liquids, can also significantly reduce the environmental impact of a synthesis. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While the solubility of organic substrates in water can be a challenge, the development of water-soluble catalysts and surfactants is expanding the scope of aqueous organic reactions. For the synthesis of the target molecule, enzymatic reactions in aqueous buffers are a clear example of this principle in action.

Table 4: Green Chemistry Approaches in Amino Diol Synthesis

| Green Chemistry Approach | Specific Example | Advantages |

| Biocatalysis | Enzymatic epoxidation of 3-buten-1-ol | High stereoselectivity, mild conditions, aqueous media. researchgate.net |

| Solvent-Free Reactions | Amination of epoxides | Reduced solvent waste, potential for faster reactions. scielo.org.mxrsc.org |

| Alternative Solvents | Water | Non-toxic, safe, and abundant. |

| Catalysis | Organocatalysis and Metal Catalysis | High efficiency, reduces stoichiometric waste. mdpi.comnih.gov |

Atom Economy and Reaction Efficiency Considerations

A proposed efficient synthesis of this compound can be envisioned starting from a chiral precursor like (R)-4-amino-2-hydroxybutanoic acid. This approach inherently offers high atom economy in the key stereocenter-forming steps. The critical transformation is the reduction of the carboxylic acid functionality to a primary alcohol.

A common method for this reduction is the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH3-THF), followed by an acidic workup to yield the diol. While effective, the use of stoichiometric reducing agents can lower the atom economy due to the generation of boron-containing byproducts.

A more atom-economical and efficient alternative is catalytic hydrogenation. This involves the use of a heterogeneous or homogeneous catalyst, such as a ruthenium or rhodium complex, under a hydrogen atmosphere. Catalytic hydrogenation offers a significantly higher atom economy as hydrogen is the only reagent consumed in the reduction step, and the catalyst is used in substoichiometric amounts and can often be recycled.

The table below compares the theoretical atom economy for the reduction of (R)-4-amino-2-hydroxybutanoic acid to (2R)-4-aminobutane-1,2-diol using both a borane reagent and catalytic hydrogenation.

| Metric | Borane Reduction (BH3-THF) | Catalytic Hydrogenation (H2/Catalyst) |

| Key Reagents | (R)-4-amino-2-hydroxybutanoic acid, BH3-THF | (R)-4-amino-2-hydroxybutanoic acid, H2, Catalyst |

| Desired Product | (2R)-4-aminobutane-1,2-diol | (2R)-4-aminobutane-1,2-diol |

| Byproducts | Borate esters, boric acid | Minimal (water, if any) |

| Theoretical Atom Economy | Lower | Approaching 100% |

| Reaction Efficiency | High yields, but requires stoichiometric reagent | Potentially high yields and high catalyst turnover |

Detailed Research Findings:

While specific data for the synthesis of this compound via catalytic hydrogenation of (R)-4-amino-2-hydroxybutanoic acid is not extensively reported in publicly available literature, analogous reductions of amino acids and their derivatives are well-documented. For instance, the catalytic hydrogenation of amino acid esters to amino alcohols using ruthenium catalysts often proceeds with high yields ( >90%) and excellent chemoselectivity. These processes are characterized by high reaction efficiency, minimizing the formation of side products and simplifying purification.

Waste Minimization and Process Intensification Strategies

Waste minimization and process intensification are interconnected strategies aimed at making chemical processes more sustainable and economically viable. Waste minimization focuses on reducing the generation of unwanted byproducts, solvent waste, and other effluent streams. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes.

Waste Minimization:

In the synthesis of this compound, several strategies can be employed to minimize waste:

Catalyst Selection and Recycling: The use of heterogeneous catalysts in the hydrogenation step is highly advantageous. These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, significantly reducing catalyst waste and cost.

Solvent Choice: The selection of green solvents is crucial. Water is an ideal solvent for the hydrogenation of water-soluble substrates like amino acids. If organic solvents are necessary, the use of recyclable and less hazardous options such as ethanol (B145695) or 2-propanol is preferred over chlorinated solvents.

Downstream Processing: The final step of the synthesis involves the formation of the hydrochloride salt. This is typically achieved by treating the aminodiol with hydrochloric acid. Careful control of stoichiometry and the use of gaseous HCl can minimize the need for extensive purification and reduce aqueous waste streams.

Process Intensification:

Process intensification can be achieved through various technologies, with continuous flow chemistry being a particularly promising approach for the synthesis of fine chemicals and pharmaceuticals.

Continuous Flow Hydrogenation: Performing the catalytic hydrogenation in a continuous flow reactor offers several advantages over traditional batch processing. These include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material (e.g., hydrogen gas) present at any given time.

Improved Heat and Mass Transfer: Flow reactors provide superior heat and mass transfer, leading to better reaction control, higher yields, and reduced side product formation.

Facilitated Catalyst Handling: Packed-bed reactors containing the heterogeneous catalyst allow for continuous operation without the need for catalyst filtration in each batch.

The table below outlines key process intensification strategies and their impact on the synthesis of this compound.

| Strategy | Technology | Impact on Synthesis |

| Catalyst Recycling | Heterogeneous Catalysis | Reduced catalyst waste, lower production cost. |

| Solvent Minimization | Use of Green Solvents (e.g., water) | Reduced environmental impact, simplified workup. |

| Continuous Processing | Flow Chemistry (Packed-Bed Reactor) | Enhanced safety, improved efficiency, and scalability. |

By integrating these advanced synthetic methodologies, the production of this compound can be achieved with high efficiency, minimal environmental impact, and improved economic feasibility, aligning with the principles of modern, sustainable chemical manufacturing.

Stereochemical Control and Enantiopurity in 2r 4 Aminobutane 1,2 Diol Hydrochloride Research

Mechanisms of Stereocontrol in Chiral Amino Alcohol Synthesis

Achieving a high degree of stereocontrol is the central challenge in the synthesis of enantiopure chiral amino alcohols. Researchers have developed several powerful strategies to dictate the formation of the desired stereoisomer. These methods can be broadly categorized as substrate-controlled, reagent-controlled, or catalyst-controlled.

A foundational approach involves starting with a molecule from the chiral pool , where a naturally occurring, enantiopure compound such as an amino acid or sugar serves as the starting material. This strategy leverages the inherent stereochemistry of the starting material to direct the configuration of the final product.

Organocatalysis has emerged as a particularly effective method for constructing chiral 1,2-amino alcohols. These reactions often employ small organic molecules, such as proline and its derivatives, to catalyze asymmetric transformations like Mannich and aldol (B89426) reactions. The mechanism frequently involves the formation of a key intermediate, such as a (Z)-enamine, which then reacts in a controlled transition state to yield the desired anti-Mannich or syn-aldol product with high enantioselectivity.

Metal-based catalytic systems are also widely used. Asymmetric hydrogenation of α-amino ketones or asymmetric amination of diols using chiral metal complexes (e.g., containing Ruthenium or Iridium) can produce chiral amino alcohols with excellent stereoselectivity. Another prominent technique is the Sharpless asymmetric aminohydroxylation , which directly installs both the amino and hydroxyl groups across a double bond in a stereocontrolled manner.

Table 1: Key Methodologies for Stereocontrolled Synthesis of Chiral Amino Alcohols

| Methodology | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials (e.g., amino acids, sugars). | Inherits stereochemistry from the starting material. |

| Organocatalysis | Employs small chiral organic molecules (e.g., proline) to catalyze asymmetric reactions. | Often involves stereodirecting intermediates like enamines; avoids toxic metals. |

| Metal-Catalyzed Asymmetric Reactions | Uses chiral metal complexes (e.g., Ru, Ir, Cu) for reactions like hydrogenation or amination. | High efficiency and enantioselectivity; broad substrate scope. |

| Sharpless Asymmetric Aminohydroxylation | Installs vicinal amino and hydroxyl groups across an alkene with high stereocontrol. | Direct and atom-economical approach to amino alcohol synthesis. |

Advanced Analytical Techniques for Determining Enantiomeric Excess and Absolute Configuration of (2R)-4-aminobutane-1,2-diol hydrochloride

Verifying the success of a stereoselective synthesis requires robust analytical methods capable of both quantifying the enantiomeric excess (e.e.) and confirming the absolute configuration of the product.

Chiral Chromatography (HPLC, GC) for Enantiomeric Separation and Quantification

Chiral chromatography is the cornerstone for determining the enantiomeric purity of a compound. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. youtube.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for enantiomeric separation. nih.gov The CSP often consists of a chiral selector, such as a derivatized polysaccharide (e.g., cellulose or amylose) or a cyclodextrin, bonded to a silica support. nih.govsigmaaldrich.com The differential interaction—often through hydrogen bonding, dipole-dipole, or steric interactions—between the enantiomers and the CSP allows for their resolution. youtube.com Quantification of the e.e. is achieved by integrating the peak areas of the two separated enantiomers.

Gas Chromatography (GC): For volatile compounds, chiral GC is a powerful alternative. gcms.cz Similar to HPLC, it uses a capillary column coated with a chiral stationary phase, commonly a derivatized cyclodextrin. gcms.cz The analyte must often be derivatized to increase its volatility before injection.

Table 2: Comparison of Chiral Chromatographic Techniques

| Technique | Principle | Typical Stationary Phase | Advantages | Limitations |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Polysaccharide derivatives (cellulose, amylose), cyclodextrins. | Broad applicability, preparative scale-up possible. | Higher solvent consumption. |

| Chiral GC | Differential interaction with a chiral stationary phase in a gaseous mobile phase. | Derivatized cyclodextrins. | High resolution, small sample size. | Analyte must be volatile or derivatized. |

Spectroscopic Methods for Absolute Configuration Assignment (e.g., Circular Dichroism, Chiral Derivatizing Agents in NMR)

While chromatography separates and quantifies enantiomers, spectroscopic methods are essential for assigning the absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing it to a known standard or theoretical predictions. acs.org For amino alcohols, derivatization with a chromophore can induce a predictable CD signal, known as an exciton-coupled circular dichroism (ECCD) spectrum, which correlates the sign of the signal (a "couplet") with the absolute configuration. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs): NMR spectroscopy is a powerful tool for structural elucidation, but in a standard achiral solvent, enantiomers are indistinguishable. To overcome this, the chiral analyte is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, to form a mixture of diastereomers. researchgate.netacs.org These diastereomers have distinct chemical and physical properties and will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum. acs.org By analyzing the differences in the chemical shifts (Δδ) between the two diastereomeric derivatives, one can not only determine the enantiomeric excess but also deduce the absolute configuration of the original alcohol or amine center. researchgate.netacs.org

Strategies for Maintaining and Enhancing Stereochemical Purity During this compound Synthesis

Even with a highly stereoselective synthesis, subsequent purification or resolution steps are often necessary to achieve the high enantiopurity required for pharmaceutical applications.

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution is a process that separates a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer behind in high enantiomeric excess. wikipedia.org This method is widely used, particularly with enzymes like lipases, which can selectively acylate one enantiomer of an amino alcohol. rsc.org A significant limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer (either as the product or the unreacted starting material) is 50%. rsc.org

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution. ethz.ch DKR combines the enantioselective reaction of kinetic resolution with an in situ racemization of the starting material. rsc.orgresearchgate.net As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted back into the racemic mixture, allowing it to be drawn into the reaction pathway. researchgate.net This process can theoretically convert 100% of the starting racemic mixture into a single enantiomer of the product, making it a highly efficient strategy for synthesizing chiral amino alcohols. bohrium.comacs.org

Crystallization-Induced Diastereoselective Transformation

Crystallization-Induced Diastereoselective Transformation (CIDT), also known as crystallization-induced dynamic resolution, is a powerful purification technique for mixtures of diastereomers. unc.edu The process is applicable when the diastereomers can equilibrate (epimerize) in solution. rsc.org

The principle relies on the different solubilities of the diastereomers. The less soluble diastereomer preferentially crystallizes out of the solution. According to Le Châtelier's principle, this removal from the equilibrium shifts the balance in the solution, causing the more soluble diastereomer to convert into the less soluble one to re-establish equilibrium. unc.edursc.org Over time, this process can lead to the near-total conversion of the diastereomeric mixture into a single, solid, highly pure diastereomer. nih.govacs.org This technique is particularly valuable for enhancing the purity of a key intermediate in a synthetic pathway, ensuring that the high stereochemical integrity is carried through to the final product.

Applications of 2r 4 Aminobutane 1,2 Diol Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Enantioselective Synthesis of Diverse Natural Products

The enantiopure nature of (2R)-4-aminobutane-1,2-diol hydrochloride makes it a valuable starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount. Its functional groups are strategically positioned to facilitate the construction of key structural motifs found in several classes of bioactive compounds.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The primary amine in this compound serves as a key entry point for the synthesis of nitrogen-containing heterocyclic systems, which form the core of many alkaloids. nih.govmdpi.com Chiral amino alcohols are known precursors for constructing complex alkaloid frameworks such as spiro[indolizidine-1,3′-oxindole] and guaipyridines. nih.govmdpi.com The (2R) stereocenter of the building block can be used to establish the absolute configuration of stereogenic centers in the target alkaloid, guiding the stereochemical outcome of cyclization and other bond-forming reactions.

Polyketides are another major class of natural products, characterized by their diverse and often complex structures derived from the repeated condensation of acetyl-CoA and its derivatives. frontiersin.orgnih.govnih.gov While polyketide backbones are primarily carbon and oxygen, the incorporation of nitrogen-containing building blocks can lead to potent hybrid natural products. This compound can be utilized to introduce both a nitrogen atom and a chiral 1,2-diol moiety into a polyketide-like chain. Biosynthetic platforms have demonstrated the ability to produce various amino alcohols from polyketide intermediates through the action of specific transaminases, highlighting nature's own strategy for creating such hybrid structures. researchgate.net In a synthetic context, the diol functionality can be extended to form a longer carbon chain, while the amine can be used to form an amide or participate in cyclization, yielding complex nitrogen-containing polyketide analogs.

The presence of multiple nucleophilic groups (one amine, two hydroxyls) makes this compound an excellent precursor for various chiral heterocyclic systems. The 1,2-amino alcohol motif within the molecule is particularly useful for the synthesis of substituted morpholines and piperazines, which are common scaffolds in pharmaceuticals. nih.gov For instance, reaction with a suitable dielectrophile can lead to the formation of a chiral morpholine (B109124) ring, with the stereochemistry dictated by the C-2 center of the starting material.

Interactive Table: Potential Synthetic Applications

| Functional Groups | Potential Reaction Type | Resulting Molecular Scaffold | Application Area |

|---|---|---|---|

| Primary Amine (-NH₂) | Pictet-Spengler, Mannich, Amidation | Alkaloids, Piperidines, Pyrrolidines | Natural Product Synthesis |

| 1,2-Diol (-CH(OH)CH₂OH) | Esterification, Etherification, Acetal Formation | Macrolactones, Chiral Dioxanes | Natural Product & Pharmaceutical Synthesis |

| Amino Alcohol Moiety | Cyclization with Dielectrophiles | Morpholines, Piperazines | Medicinal Chemistry |

| All Groups | Derivatization & Polymerization | Chiral Ligands, Chiral Polymers | Asymmetric Catalysis, Materials Science |

Role in the Preparation of Advanced Synthetic Intermediates for Specialty Chemicals

Beyond natural products, this compound is a precursor for advanced intermediates used in the synthesis of a range of specialty chemicals, from agrochemicals to catalysts for asymmetric synthesis.

The development of modern agrochemicals , such as herbicides and fungicides, often relies on chiral molecules to enhance efficacy and reduce environmental impact. The amino diol structure is a feature of various bioactive molecules, and this compound can serve as a starting point for libraries of new potential agrochemical candidates. The functional groups can be readily modified to tune the compound's biological activity and physical properties.

In materials science , chiral building blocks are used to create materials with unique optical or electronic properties. This compound could be used to synthesize chiral liquid crystals, or it could be incorporated into polymers to induce helical structures. The hydrogen-bonding capabilities of the amine and diol groups, combined with its defined stereochemistry, make it a candidate for creating ordered supramolecular assemblies.

One of the most significant applications of chiral molecules like this compound is in the field of asymmetric catalysis . Chiral 1,2-diols and amino alcohols are considered "privileged scaffolds" for the design of ligands that can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.govnih.gov

The functional groups of this compound can be derivatized to produce a variety of ligand types:

N,O-Bidentate Ligands: The amine and the adjacent secondary hydroxyl group can coordinate to a metal. These are useful in reactions like asymmetric additions and cyclizations.

P,N,O-Tridentate Ligands: The primary hydroxyl could be converted to a diphenylphosphine (B32561) oxide or similar group, creating a tridentate ligand that offers rigid coordination to a metal, potentially leading to high enantioselectivity in catalytic reactions.

Organocatalysts: The molecule itself can be derivatized to act as a chiral organocatalyst, for example, by forming a chiral Brønsted acid or a hydrogen-bond donor catalyst. nih.gov

Interactive Table: Potential Chiral Ligands Derived from (2R)-4-aminobutane-1,2-diol

| Ligand Type | Required Derivatization | Coordinating Atoms | Potential Metal Center | Typical Application |

|---|---|---|---|---|

| Amino Alcohol | None (amine protection may be needed) | N, O | Cu, Zn, B | Asymmetric Alkylation, Aldol (B89426) Reactions |

| Salen-type | Condensation with a salicylaldehyde (B1680747) derivative | N, O, O | Mn, Co, Cr | Asymmetric Epoxidation, Cycloaddition |

| Phosphine-Amino Alcohol | Reaction of -OH groups with R₂PCl | P, N, O | Rh, Ru, Pd, Ir | Asymmetric Hydrogenation, Cross-Coupling |

| Oxazoline (B21484) | Conversion of amino diol to an oxazoline ring | N, O | Cu, Pd | Asymmetric Cyclopropanation, Allylic Alkylation |

Derivatization of this compound for Novel Chiral Reagents and Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed. This compound is an ideal candidate for development into novel chiral auxiliaries due to its stereochemical stability and reactive functional groups.

For example, the 1,2-amino alcohol moiety can be reacted with phosgene (B1210022) or a carbonate to form a rigid chiral oxazolidinone . This new heterocyclic system can then be N-acylated with a prochiral carboxylic acid derivative. The bulky, defined structure of the auxiliary shields one face of the enolate formed from the acyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary releases the enantiomerically enriched product.

Similarly, the compound can be transformed into other types of chiral reagents . scbt.com For instance, it could be used to prepare chiral reducing agents by converting the hydroxyl groups into hydridic species complexed with aluminum or boron. The chiral backbone of the reagent would then differentiate between the enantiotopic faces of a prochiral ketone during reduction. The versatility of its functional handles allows for the rational design of a wide range of such reagents tailored for specific asymmetric transformations. researchgate.net

Formation of Oxazolidine and Other Cyclic Derivatives

The 1,2-amino alcohol moiety within (2R)-4-aminobutane-1,2-diol is a key structural feature that allows for its cyclization into various heterocyclic systems, most notably oxazolidinones. These five-membered rings are significant substructures in a number of biologically active compounds and are widely used as chiral auxiliaries in asymmetric synthesis.

The formation of an oxazolidin-2-one from a 1,2-amino alcohol like (2R)-4-aminobutane-1,2-diol typically proceeds through reaction with a carbonylating agent. Common reagents for this transformation include phosgene, diphosgene, triphosgene, or safer alternatives like diethyl carbonate or carbonyldiimidazole (CDI). The general mechanism involves the initial formation of a carbamate (B1207046) with the amino group, followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group to close the ring and form the stable oxazolidinone structure.

Synthesis of Chiral Amide and Ester Derivatives for Auxiliary Applications

The concept of a chiral auxiliary is central to asymmetric synthesis, where a chiral molecule is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single stereoisomer of the product. wikipedia.orgresearchgate.net After the desired stereochemistry is achieved, the auxiliary is removed and can often be recovered. Both the amino and hydroxyl groups of (2R)-4-aminobutane-1,2-diol can be derivatized to form chiral amides and esters, respectively, which can then function as chiral auxiliaries.

Chiral Amide Derivatives:

The primary amine of (2R)-4-aminobutane-1,2-diol can be acylated with a carboxylic acid or its derivative to form a chiral amide. This amide can then be used to direct stereoselective reactions at the α-carbon of the acyl group. A well-known example of this strategy involves the use of pseudoephedrine as a chiral auxiliary, where the corresponding amide enolate undergoes highly diastereoselective alkylation reactions. nih.gov The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the chiral scaffold of the auxiliary.

In the case of an amide derived from (2R)-4-aminobutane-1,2-diol, the chiral center at the 2-position, along with the hydroxyl groups, would influence the facial selectivity of enolate reactions. The hydroxyl groups could potentially participate in chelation with the metal counterion of the enolate, further locking the conformation and enhancing diastereoselectivity.

Representative Diastereoselective Alkylation using a Chiral Amide Auxiliary:

| Step | Description | Reagents | Expected Outcome |

| 1. Amide Formation | Acylation of the chiral amine with a prochiral carboxylic acid derivative. | Prochiral acid chloride, base | Chiral amide |

| 2. Enolate Formation | Deprotonation at the α-carbon of the acyl group. | Lithium diisopropylamide (LDA) | Chiral lithium enolate |

| 3. Alkylation | Reaction of the enolate with an electrophile (e.g., an alkyl halide). | Alkyl halide (R-X) | Diastereomerically enriched product |

| 4. Auxiliary Removal | Cleavage of the amide bond to release the chiral carboxylic acid. | Acid or base hydrolysis | Enantiomerically enriched α-substituted carboxylic acid |

Chiral Ester Derivatives:

Similarly, the hydroxyl groups of (2R)-4-aminobutane-1,2-diol can be esterified with prochiral carboxylic acids. These chiral esters can then be used in a variety of asymmetric transformations, such as Diels-Alder reactions, conjugate additions, and aldol reactions. The chiral diol backbone would shield one face of the reactive center (e.g., an enolate derived from the ester), forcing the incoming reagent to approach from the less hindered face.

While direct experimental data for derivatives of (2R)-4-aminobutane-1,2-diol as chiral auxiliaries is limited in the surveyed literature, the principles governing their application are well-established for a wide range of chiral alcohols and amines. wikipedia.orgresearchgate.net The presence of multiple functional groups and a defined stereocenter makes (2R)-4-aminobutane-1,2-diol a promising candidate for the development of novel and effective chiral auxiliaries.

Computational and Theoretical Studies on 2r 4 Aminobutane 1,2 Diol Hydrochloride and Its Derivatives

Conformational Analysis and Energetics of (2R)-4-aminobutane-1,2-diol hydrochloride

A thorough conformational analysis of this compound would involve the systematic exploration of its potential energy surface to identify stable conformers and the energy barriers between them. This would typically be achieved through computational methods such as molecular mechanics (MM) force fields followed by higher-level quantum mechanical calculations. Key areas of investigation would include the torsional angles of the carbon-carbon bonds and the orientation of the amino and hydroxyl groups. Intramolecular hydrogen bonding between the functional groups would be a critical factor in determining the most stable conformations.

Due to the absence of specific studies, a representative data table of conformational energies cannot be provided.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. For this compound, these calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are fundamental to understanding the molecule's reactivity, including its nucleophilic and electrophilic sites.

Without specific research, a data table of electronic properties and reactivity descriptors cannot be generated.

Molecular Modeling of Interactions with Chiral Catalysts and Substrates

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are essential for studying the interactions of this compound with other chemical entities, such as chiral catalysts or biological substrates. As a chiral ligand, it could coordinate with metal catalysts to facilitate asymmetric reactions. Modeling these interactions would help in understanding the mechanism of enantioselectivity and in the rational design of more efficient catalytic systems.

Given the lack of published research in this area, a data table summarizing interaction energies and binding modes cannot be presented.

Prediction of Spectroscopic Properties and Chiroptical Responses

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of molecules. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Furthermore, the prediction of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), would be particularly important for confirming the absolute configuration of its stereocenters.

In the absence of dedicated computational studies, a data table of predicted spectroscopic data is not available.

Process Development and Scalability Research for 2r 4 Aminobutane 1,2 Diol Hydrochloride Production

Optimization of Reaction Parameters for Industrial Scale-Up and Efficiency

The industrial-scale synthesis of chiral molecules like (2R)-4-aminobutane-1,2-diol hydrochloride necessitates a meticulous optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. The choice of synthetic route significantly influences the parameters to be optimized. Common strategies for the asymmetric synthesis of chiral amino alcohols include biocatalytic methods, such as those employing transaminases, and chemocatalytic approaches, like chromium-catalyzed asymmetric cross-coupling reactions.

In a biocatalytic approach using a transaminase, key parameters for optimization would include:

Enzyme Loading: Determining the optimal concentration of the transaminase to maximize the reaction rate without incurring unnecessary costs.

Substrate Concentration: Maximizing the substrate throughput while avoiding substrate inhibition of the enzyme.

pH and Temperature: Identifying the optimal pH and temperature to ensure maximum enzyme activity and stability.

Co-factor Regeneration: In cases where a co-factor like NAD(P)H is required, optimizing the system for its efficient regeneration is crucial for process economics.

Reaction Time: Minimizing the reaction time to increase reactor throughput.

For a chemocatalytic process, such as a chromium-catalyzed asymmetric cross-coupling of an aldehyde and an imine, the following parameters would be critical for optimization on an industrial scale:

Catalyst Loading: Minimizing the amount of the often expensive transition metal catalyst without compromising reaction efficiency and enantioselectivity.

Ligand Concentration: Optimizing the concentration of the chiral ligand that induces the desired stereochemistry.

Solvent System: Selecting a solvent that not only facilitates the reaction but is also suitable for large-scale operations in terms of safety, cost, and environmental impact.

Temperature and Pressure: Fine-tuning these parameters to control the reaction rate and selectivity.

Reagent Stoichiometry: Optimizing the ratio of reactants to maximize the yield of the desired product and minimize side reactions.

The following interactive data table illustrates a hypothetical optimization of key parameters for a generic asymmetric synthesis of a chiral amino alcohol, which would be analogous to the production of (2R)-4-aminobutane-1,2-diol.

| Run | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Yield (%) | Enantiomeric Excess (%) |

|---|

Development of Efficient Isolation and Purification Methodologies for Research-Grade Material

The isolation and purification of this compound to a high degree of purity are critical for its use in research and potential pharmaceutical applications. The development of efficient and scalable purification methodologies is a key aspect of process development. Given the chiral nature of the compound and the presence of polar functional groups, a combination of techniques may be employed.

Common purification strategies for chiral amino alcohols include:

Crystallization: This is often the most cost-effective method for large-scale purification. The hydrochloride salt form of the amine can aid in crystallization. The process would involve selecting an appropriate solvent or solvent mixture from which the desired enantiomer preferentially crystallizes, leaving impurities and the undesired enantiomer in the mother liquor.

Chromatography: For achieving very high purity, especially at the research-grade level, chromatographic techniques are indispensable.

Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) to separate the enantiomers. While highly effective, it can be expensive to scale up.

Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for preparative chiral separations as it can be faster and more environmentally friendly than HPLC, using supercritical carbon dioxide as the mobile phase.

Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents. The pH of the aqueous phase can be adjusted to manipulate the solubility of the amino diol.

The development of a robust purification protocol would involve screening various solvents for crystallization, evaluating different chiral stationary phases for chromatographic separation, and optimizing the conditions for each step to maximize recovery and purity.

Economic and Environmental Impact Assessment of Manufacturing Processes

A comprehensive assessment of the economic and environmental impact of the manufacturing process for this compound is essential for its commercial viability and sustainability. The choice of the synthetic route has profound implications for both the cost of production and the environmental footprint.

Economic Assessment:

The manufacturing cost of a chiral amine is heavily influenced by the cost of raw materials, particularly the catalyst (whether it is an enzyme or a metal complex) and the starting materials. A techno-economic assessment would typically analyze the following factors:

Raw Material Costs: The price of starting materials, reagents, solvents, and catalysts.

Capital Expenditure (CAPEX): The cost of reactors and other processing equipment.

Operating Expenditure (OPEX): This includes labor, utilities (energy and water), and waste disposal costs.

Biocatalytic routes, such as those using transaminases, can be economically advantageous due to their high selectivity and mild reaction conditions, which can reduce energy consumption and the need for expensive, corrosion-resistant equipment. However, the cost of the enzyme itself can be a significant factor. mdpi.comresearchgate.net Chemical synthesis routes, while potentially faster, may involve expensive and toxic heavy metal catalysts and more energy-intensive conditions.

The following table provides a comparative overview of the estimated manufacturing costs for chiral amines produced via different synthetic routes.

| Synthetic Route | Key Economic Drivers | Estimated Manufacturing Cost (€/mol) |

| Transaminase with Membrane Extraction | Enzyme cost, membrane performance and lifetime | 17.8 digitellinc.com |

| Transaminase with Ion-Exchange Resin | Enzyme cost, resin capacity and regeneration | 23.4 digitellinc.com |

| Engineered Transaminase | Cost of enzyme development and production | 32.5 digitellinc.com |

| Ruthenium-Catalyzed Hydrogenation | Catalyst cost, high-pressure equipment | 35.5 digitellinc.com |

| Reductive Amination (Amine Dehydrogenase) | Enzyme cost and activity | Variable, dependent on enzyme price mdpi.com |

Environmental Impact Assessment:

The environmental impact of a chemical process is often evaluated using metrics such as the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, and Life Cycle Assessment (LCA). Key environmental considerations for the production of this compound include:

Solvent Usage: The use of large volumes of volatile organic compounds (VOCs) as solvents contributes to air pollution and has associated health risks. The development of processes in aqueous media or with recyclable solvents is a key goal of green chemistry.

Waste Generation: The production of byproducts and the disposal of spent catalysts and reagents contribute to the waste stream.

Energy Consumption: High-temperature and high-pressure reactions are energy-intensive and contribute to greenhouse gas emissions. researchgate.net

Toxicity of Reagents: The use of toxic reagents and heavy metals poses risks to human health and the environment.

Biocatalytic processes are often considered more environmentally friendly than traditional chemical syntheses because they are typically conducted in water under mild conditions, are highly selective (reducing byproduct formation), and the catalysts (enzymes) are biodegradable. mdpi.com However, the upstream production of the enzyme and any necessary co-factors must also be considered in a full life cycle assessment. The production of the necessary starting materials, such as ammonia for amination reactions, also has a significant environmental footprint. iamm.green For instance, the production of bio-based feedstocks like glycerol can offer a more sustainable alternative to petrochemical routes, though the purification processes can still be energy-intensive. uu.nluu.nl

A comparative analysis of the environmental impact of different synthetic routes for chiral amines highlights the potential advantages of biocatalysis.

| Synthetic Route | Major Environmental Considerations |

| Biocatalytic (e.g., Transaminase) | Upstream production of enzyme; potential for aqueous media and lower energy use. digitellinc.com |

| Chemocatalytic (e.g., Ru-catalyzed) | Use of heavy metal catalysts; often requires organic solvents and higher energy input. digitellinc.com |

Future Directions and Emerging Research Avenues for 2r 4 Aminobutane 1,2 Diol Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral pharmaceutical intermediates is increasingly benefiting from the adoption of continuous-flow systems and automated platforms. mdpi.comnih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. For a molecule like (2R)-4-aminobutane-1,2-diol hydrochloride, integrating its synthesis into a flow chemistry setup could lead to more efficient and controlled production.

Flow chemistry involves pumping reactants through a network of reactors and mixers, allowing for precise control over parameters such as temperature, pressure, and reaction time. atomfair.com This level of control is particularly advantageous for stereoselective reactions, potentially leading to higher yields and enantiomeric purity of this compound. Furthermore, the smaller reaction volumes inherent in flow systems minimize risks associated with hazardous reagents or exothermic reactions. atomfair.com

Automated synthesis platforms, often coupled with flow chemistry, can further revolutionize the production of complex molecules. innovationnewsnetwork.comnus.edu.sg These systems can autonomously screen reaction conditions and adapt to optimize outcomes. atomfair.com A recently developed technique, solid-phase synthesis-flow (SPS-flow), combines continuous-flow synthesis with solid-supported synthesis, enabling the automated, multi-step production of pharmaceutical compounds. europeanpharmaceuticalreview.comspringernature.com Such a platform could be envisioned for a multi-step synthesis culminating in this compound, significantly reducing manual intervention and accelerating production. Researchers have estimated that a large percentage of the top-selling small-molecule drugs could be produced using similar automated techniques. innovationnewsnetwork.comeuropeanpharmaceuticalreview.com

| Parameter | Batch Synthesis | Flow Chemistry | Automated Flow Synthesis |

| Control | Limited | High | High, with real-time optimization |

| Safety | Higher risk with large volumes | Enhanced safety with small volumes | Enhanced safety |

| Scalability | Difficult | Facile | Facile and automated |

| Reproducibility | Variable | High | High |

| Labor | Labor-intensive | Reduced labor | Minimal labor |

Discovery of Novel Applications Beyond Current Synthetic Paradigms

While this compound is a known synthetic intermediate, its full potential may be untapped. The exploration of novel applications for this compound and its derivatives is a promising area of research. The structural motifs present in this molecule—a chiral diol and a primary amine—are prevalent in a wide range of biologically active compounds.

Derivatives of similar structures, such as piperidines, are found in numerous pharmaceuticals. mdpi.com By chemically modifying the functional groups of this compound, a diverse library of new compounds could be generated. These derivatives could then be screened for a variety of biological activities. For instance, novel derivatives of natural products like lupeol (B1675499) have been synthesized and shown to possess significant α-glucosidase inhibition, relevant for diabetes treatment. mdpi.com Similarly, new derivatives of oleanolic acid have demonstrated anti-cancer properties. nih.gov This highlights the potential for discovering new therapeutic applications by exploring the chemical space around a core scaffold like (2R)-4-aminobutane-1,2-diol.

The development of new synthetic methodologies can also unlock novel applications. For example, the use of this compound as a chiral ligand in asymmetric catalysis is an area ripe for exploration. The diol and amine functionalities provide potential coordination sites for metal catalysts, and the inherent chirality could be transferred to a substrate in a catalytic reaction.

Exploration of New Biocatalytic Systems and Enzyme Engineering for Enhanced Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net The use of enzymes to produce chiral amines and amino alcohols is a well-established field, and these methods could be applied to the synthesis of this compound. nih.govnih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases are capable of catalyzing the asymmetric synthesis of chiral amines with high enantioselectivity. nih.govmanchester.ac.ukrsc.org

The development of novel biocatalytic routes could provide a more sustainable and efficient synthesis of this compound. For instance, a multi-enzyme cascade reaction could be designed to convert a simple starting material into the target molecule in a one-pot process, avoiding the need for isolation of intermediates. nih.gov

Furthermore, the field of enzyme engineering offers the potential to create tailor-made biocatalysts with improved activity, stability, and substrate specificity. frontiersin.orgfrontiersin.org Through techniques like directed evolution and rational design, existing enzymes can be modified to be more efficient for the synthesis of a specific target like this compound. researchgate.net Engineered amine dehydrogenases have already been successfully used for the enantioselective synthesis of chiral vicinal amino alcohols. acs.org This approach could lead to the development of a highly optimized and industrially viable biocatalytic process for producing this valuable chiral building block.

| Enzyme Class | Reaction Type | Potential Application in Synthesis |

| Transaminases (TAs) | Asymmetric amine synthesis from ketones | Stereoselective introduction of the amino group |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Direct conversion of a keto-diol to the aminodiol |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Chiral synthesis of the amino functionality |

| Aldolases | Carbon-carbon bond formation | Building the carbon backbone of the molecule |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-4-aminobutane-1,2-diol hydrochloride, and how is stereochemical purity ensured during synthesis?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (2R) configuration. For example, enantioselective reduction of a ketone intermediate using catalysts like Ru-BINAP complexes can yield the desired stereochemistry . Thin-layer chromatography (TLC) with silica gel and mobile phases such as ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) is used to monitor intermediates, followed by ninhydrin staining to confirm amine presence . Chiral HPLC or polarimetry validates stereochemical purity post-synthesis.

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility is determined via phase-solubility analysis in solvents like water, methanol, or ethanol. Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity) and HPLC monitoring for decomposition products. For hygroscopicity, dynamic vapor sorption (DVS) assays quantify water uptake, critical for storage protocol design .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–280 nm) or LC-MS/MS using deuterated internal standards ensures specificity and minimizes matrix effects. Sample preparation often includes protein precipitation with acetonitrile or solid-phase extraction to isolate the compound from plasma/tissue homogenates .

Advanced Research Questions

Q. How do stereochemical differences (e.g., 2R vs. 2S configurations) impact the compound’s biological activity or receptor binding?

- Methodological Answer : Comparative studies using enantiomerically pure samples are conducted via in vitro assays (e.g., receptor binding assays or enzyme inhibition). For instance, dopamine analogs with (R) configurations show higher affinity for adrenergic receptors . Molecular docking simulations (AutoDock/Vina) and NMR-based structural analysis further elucidate stereochemical interactions with target proteins .

Q. What strategies mitigate racemization during derivatization of this compound for prodrug development?

- Methodological Answer : Racemization is minimized by using mild reaction conditions (low temperatures, non-polar solvents) and protecting the amine group with Boc or Fmoc moieties. Reaction progress is tracked via circular dichroism (CD) spectroscopy to detect configuration changes .

Q. How does the compound’s hydrochloride salt form influence its crystallinity and bioavailability compared to freebase forms?

- Methodological Answer : X-ray crystallography and differential scanning calorimetry (DSC) compare salt vs. freebase crystallinity. Bioavailability is assessed via in situ perfusion studies in rodent models, measuring intestinal permeability and plasma concentration-time profiles .

Q. What are the key challenges in resolving contradictory data on the compound’s metabolic pathways across species?

- Methodological Answer : Cross-species metabolism studies use hepatocyte incubations or microsomal assays with LC-HRMS to identify species-specific metabolites. Isotope-labeled tracer experiments (e.g., ¹⁴C-labeled compound) quantify metabolic flux discrepancies .

Key Notes

- Stereochemical Integrity : Critical for biological activity; use chiral columns (e.g., Chiralpak AD-H) for routine QC .

- Metabolic Studies : Combine in vitro models (e.g., liver microsomes) with computational tools (CYP450 docking) to predict human clearance .

- Contradictory Data : Reconcile via multi-lab validation using standardized reference materials (e.g., USP/EP standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products